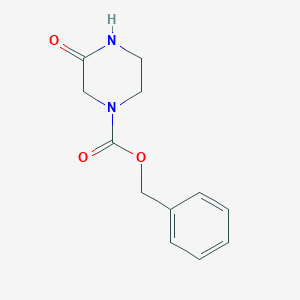

Benzyl 3-oxopiperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHFPJFBMJTOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353100 | |

| Record name | benzyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78818-15-2 | |

| Record name | benzyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Z-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Piperazine Derivatives in Organic and Medicinal Chemistry Research

The piperazine (B1678402) moiety is a privileged scaffold in drug discovery and organic synthesis. nih.gov This six-membered ring containing two nitrogen atoms at opposite positions offers a unique combination of properties that make it highly valuable for the design of therapeutic agents. nih.gov Piperazine derivatives are found in a wide array of approved drugs, demonstrating their broad therapeutic applicability. sigmaaldrich.com

The significance of the piperazine core can be attributed to several key factors:

Pharmacological Versatility: The piperazine ring is a component of drugs with diverse pharmacological activities, including antipsychotic, antidepressant, antihistamine, and anticancer effects. sigmaaldrich.comgoogle.com

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and one can be a protonated donor, which often enhances the aqueous solubility and oral bioavailability of drug candidates. nih.gov This is a critical factor in developing effective oral medications.

Synthetic Tractability: The nitrogen atoms of the piperazine ring provide reactive handles for synthetic modification, allowing chemists to readily introduce various substituents to fine-tune the biological activity and pharmacokinetic properties of a molecule. google.com

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can lead to higher binding affinity and selectivity for biological targets. nih.gov

The widespread use of the piperazine scaffold has established it as a reliable building block in the development of novel bioactive compounds. nih.gov

Historical Context and Synthetic Methodologies of Benzyl 3 Oxopiperazine 1 Carboxylate

Benzyl (B1604629) 3-oxopiperazine-1-carboxylate, also known by synonyms such as 1-Cbz-3-oxopiperazine and 1-Benzyloxycarbonyl-3-oxopiperazine, is a specific derivative designed for use in multi-step organic synthesis. tcichemicals.com Its structure incorporates a benzyl group as part of a benzyloxycarbonyl (Cbz) protecting group, a classic and widely used strategy in organic chemistry to temporarily block the reactivity of an amine.

The synthesis of such piperazine (B1678402) derivatives is conceptually rooted in well-established methodologies for the functionalization of the piperazine core. A common approach involves the mono-protection of the piperazine ring, followed by further modifications. For instance, the synthesis of 1-benzylpiperazine (B3395278) can be achieved by reacting piperazine with benzyl chloride.

The presence of the oxo group at the 3-position and the Cbz group at the 1-position in Benzyl 3-oxopiperazine-1-carboxylate suggests a synthetic strategy involving the protection of one of the piperazine nitrogens, followed by oxidation of the adjacent carbon atom or a cyclization reaction that forms the piperazinone ring. The Cbz group is particularly useful as it can be readily removed under specific conditions, such as hydrogenolysis, to unmask the amine for subsequent reactions.

While a seminal paper detailing the first-ever synthesis of this specific molecule is not prominently cited, its existence and commercial availability from various chemical suppliers indicate its utility as a building block for more complex target molecules. tcichemicals.com

Research Trajectories for Benzyl 3 Oxopiperazine 1 Carboxylate

Classical and Established Synthetic Pathways

The traditional synthesis of the piperazin-2-one (B30754) core, the central structure of this compound, relies on well-established, multi-step reaction sequences. These methods prioritize the reliable construction of the heterocyclic ring system.

Multi-step Reaction Sequences for Core Scaffold Formation

The formation of the piperazin-2-one scaffold can be achieved through several classical routes. These methods often involve the cyclization of linear precursors. One common approach is the reaction of an N-protected ethylenediamine (B42938) derivative with a two-carbon electrophile, such as an α-haloacetyl halide or ester, followed by intramolecular cyclization.

Alternative established methods include:

Reductive Cyclization of Dioximes : Building the piperazine ring through the catalytic reductive cyclization of dioximes offers a direct route to the core structure. mdpi.com

Hydrogenation of Pyrazin-2-ols : The asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium, can produce chiral piperazin-2-ones. dicp.ac.cn

Domino Ring-Opening Cyclization (DROC) : A one-pot sequence starting from commercial aldehydes can yield piperazin-2-ones through a Knoevenagel reaction, asymmetric epoxidation, and subsequent domino ring-opening cyclization with an amine. acs.org

Cyclization with Bis-(2-chloroethyl)amine : The piperazine ring can also be constructed using bis-(2-chloroethyl)amine, which reacts with a suitable amine to form the heterocyclic system. nih.gov

Table 1: Overview of Classical Synthetic Routes for Piperazin-2-one Core Formation

| Synthetic Method | Key Starting Materials | General Description | Reference |

|---|---|---|---|

| Intramolecular Cyclization | N-protected ethylenediamine, α-haloacetyl derivative | Stepwise acylation followed by base-mediated intramolecular cyclization. | nih.gov |

| Hydrogenation of Pyrazines | Substituted pyrazin-2-ols | Catalytic hydrogenation of the pyrazine (B50134) ring leads to the corresponding piperazin-2-one. | dicp.ac.cn |

| Domino Ring-Opening Cyclization (DROC) | Aldehydes, 1,2-ethylenediamines | A multi-reaction sequence involving epoxidation and subsequent ring-opening and cyclization. | acs.org |

| Reductive Cyclization | Dioximes | Catalytic hydrogenation of dioxime precursors to form the piperazine ring. | mdpi.com |

Strategic Use of Protecting Groups in Synthesis

The synthesis of unsymmetrically substituted piperazines like this compound necessitates the strategic use of protecting groups. nih.gov These groups temporarily block one of the reactive nitrogen atoms, allowing for selective functionalization of the other.

The target molecule itself features a benzyloxycarbonyl (Cbz or Z) group, a common protecting group for amines. The Cbz group is typically introduced using benzyl chloroformate and is valued for its stability under various conditions. It is most frequently removed by catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene. google.com

Another widely used protecting group in piperazine chemistry is the tert-butoxycarbonyl (Boc) group. It is readily installed and can be removed under acidic conditions, such as with trifluoroacetic acid or hydrogen chloride in an appropriate solvent, which offers an orthogonal deprotection strategy to the Cbz group. nih.govgoogle.com Other classical protecting groups include the carbethoxy group, removed by acid or base hydrolysis, and the acetyl group, which is labile to acid. acs.org

Table 2: Common Nitrogen Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Structure | Common Cleavage Conditions | Reference |

|---|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | Bn-O-C(O)- | Catalytic Hydrogenolysis (H₂, Pd/C) | google.com |

| tert-Butoxycarbonyl | Boc | tBu-O-C(O)- | Strong Acid (e.g., TFA, HCl) | google.com |

| Carbethoxy | - | Et-O-C(O)- | Acid or Base Hydrolysis | acs.org |

| Acetyl | Ac | CH₃-C(O)- | Acid Hydrolysis | acs.org |

Advanced and Stereoselective Synthesis Approaches

Modern synthetic chemistry has introduced more sophisticated methods for constructing piperazine derivatives, with a particular emphasis on controlling stereochemistry to produce chiral molecules.

Enantioselective Synthesis of Chiral Piperazine Derivatives

The creation of chiral piperazine analogues, where a stereocenter is present on the heterocyclic ring, is of significant interest. Several enantioselective strategies have been developed:

Chiral Auxiliaries : A classical approach involves condensing a chiral auxiliary, such as (R)-(−)-phenylglycinol, with a protected amino acid. The inherent chirality of the auxiliary directs the formation of a specific stereoisomer of the piperazinone core after subsequent reaction steps. rsc.org

Asymmetric Hydrogenation : Prochiral substrates, such as 3-alkylidene-2,5-diketopiperazines, can be hydrogenated using a chiral catalyst system, like a Rhodium complex with a chiral phosphine (B1218219) ligand (e.g., f-spiroPhos), to yield chiral products with high enantioselectivity. acs.org

Asymmetric Lithiation : The direct C-H lithiation of N-Boc protected piperazines using a strong base in the presence of a chiral ligand, such as (-)-sparteine, can generate an enantiomerically enriched organolithium species that can be trapped with an electrophile. mdpi.com

Metal-Catalyzed Transformations for Stereocontrol

Transition metal catalysis provides powerful and efficient tools for the stereocontrolled synthesis of complex piperazines. These methods often create new carbon-carbon or carbon-nitrogen bonds with high precision.

For instance, palladium-catalyzed carboamination reactions have been used for the concise and modular asymmetric synthesis of N-aryl-2,6-disubstituted piperazines. thieme-connect.com Another advanced approach is the iridium-catalyzed [3+3] cycloaddition of imines, which allows for the highly diastereoselective synthesis of C-substituted piperazines under mild conditions. acs.orgnih.gov

A particularly powerful method for generating chiral centers on the piperazine scaffold is the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA). This reaction has been successfully applied to N-protected piperazin-2-ones to create α-substituted chiral centers. nih.govthieme-connect.com

The process typically involves the reaction of a piperazin-2-one substrate, which is first converted into an allylic enol carbonate, with a palladium(0) catalyst and a chiral ligand. The palladium catalyst facilitates both the decarboxylation and the subsequent asymmetric allylic alkylation, leading to the formation of α-secondary or α-tertiary stereocenters in high yields and with excellent enantioselectivities. thieme-connect.com The success of this transformation is highly dependent on the choice of the chiral ligand, with phosphinoxazoline (PHOX) ligands, such as (S)-(CF3)3-t-BuPHOX, proving to be particularly effective in delivering high levels of enantiomeric excess. nih.gov

Table 3: Examples of Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Piperazin-2-ones

| Substrate Type | Allyl Group | Chiral Ligand Family | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-secondary ketopiperazine precursor | Allyl | PHOX | 85% | 97% ee | thieme-connect.com |

| α-tertiary ketopiperazine precursor | Allyl | PHOX | 99% | 97% ee | thieme-connect.com |

| α-tertiary ketopiperazine precursor | Cinnamyl | PHOX | 89% | 98% ee | thieme-connect.com |

| Diazepan-5-one precursor (analogue) | Allyl | (S)(CF₃)₃-t-BuPHOX | >99% | 95% ee | nih.gov |

Other Transition Metal-Mediated Syntheses

While various methods exist for the synthesis of piperazinone cores, transition metal-mediated approaches offer unique advantages in terms of efficiency and functional group tolerance. Palladium and copper-based catalytic systems have been notably explored for the construction of related N-heterocycles.

One-pot cascade reactions involving transition metals provide an efficient route to highly substituted piperazin-2-ones. For instance, a palladium-catalyzed process has been developed for the synthesis of piperazinone derivatives from chloro allenylamides, primary amines, and aryl iodides. This method allows for the formation of three new bonds in a single operation, highlighting the power of transition metal catalysis in complex molecule synthesis. thieme-connect.com The reaction proceeds through a cascade of nucleophilic substitution and cyclization steps, with a silver salt often used as a promoter. thieme-connect.com

In a similar vein, a one-pot approach combining a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. This sequence is catalyzed by a quinine-derived urea (B33335) and has been successfully applied to the synthesis of key intermediates for pharmaceutical agents. acs.org

The following table summarizes a representative palladium-catalyzed synthesis of a piperazinone analogue.

Table 1: Palladium-Catalyzed Synthesis of a Piperazinone Analogue thieme-connect.com

| Entry | Aryl Iodide (ArI) | Primary Amine (RNH₂) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Iodobenzene | Benzylamine | 3a | 75 |

| 2 | 4-Iodoanisole | Benzylamine | 3b | 72 |

| 3 | 4-Iodonitrobenzene | Benzylamine | 3c | 68 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Benzylamine | 3d | 70 |

| 5 | 2-Iodothiophene | Benzylamine | 3e | 65 |

Reaction Conditions: Chloro allenylamide (0.1 mmol), ArI (0.12 mmol), RNH₂ (0.3 mmol), AgNO₃ (0.05 mmol), Cs₂CO₃ (0.3 mmol), Pd(PPh₃)₄ (0.01 mmol), CH₃CN (5 mL), 85–90 °C, 16 h.

Optimization of Reaction Conditions and Solvent Effects

The optimization of reaction conditions, including the choice of solvent, base, and temperature, is crucial for maximizing the yield and purity of this compound and its analogues. The synthesis of a related compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, provides insights into effective reaction parameters. google.com

The intramolecular cyclization to form the piperazinone ring is a key step that is highly influenced by the reaction environment. A variety of organic solvents can be employed, with the choice often depending on the solubility of the starting materials and intermediates.

Key parameters for optimization include:

Solvent: Aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly used. The polarity and boiling point of the solvent can significantly impact reaction rates and yields.

Base: A range of inorganic and organic bases can be utilized to facilitate the cyclization. These include alkali metal carbonates (e.g., sodium carbonate, potassium carbonate), hydroxides (e.g., sodium hydroxide, potassium hydroxide), and alkoxides (e.g., sodium tert-butoxide, potassium tert-butoxide). google.com The strength and steric bulk of the base are critical factors.

Temperature: The reaction temperature is typically elevated to promote cyclization, with the optimal temperature being dependent on the specific solvent and substrates used.

The following table presents a summary of reaction conditions explored for the synthesis of a related piperidinone structure, which can inform the optimization for this compound.

Table 2: Optimization of Reaction Conditions for a Related Piperidinone Synthesis google.com

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tetrahydrofuran | Sodium tert-butoxide | Not specified | 86.6 | 92.6 |

| Chloroform | Potassium tert-butoxide | Not specified | 86.6 | 93.2 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Key areas for implementing green chemistry in the synthesis of this compound include:

Alternative Solvents: The use of greener solvents, such as water or bio-derived solvents, is a primary goal. For related heterocyclic syntheses, reactions in aqueous media or under solvent-free conditions have been reported to be effective. nih.gov

Catalysis: The use of catalytic methods, particularly those employing abundant and non-toxic metals, is a cornerstone of green chemistry. Transition metal catalysts, as discussed previously, can significantly improve atom economy by enabling reactions with high selectivity and efficiency. The development of reusable heterogeneous catalysts is another important aspect.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. google.comresearchgate.netnih.gov Flow chemistry is another innovative approach that can offer better control over reaction parameters, improved safety, and potential for automation and scalability. scbt.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. One-pot and multicomponent reactions are excellent strategies for improving atom economy.

While specific studies on the green synthesis of this compound are limited, the principles outlined above, drawn from the synthesis of related piperazine and heterocyclic compounds, provide a clear roadmap for developing more sustainable synthetic routes.

Functional Group Interconversions on the Piperazinone Ring

The piperazinone ring of this compound contains a lactam (cyclic amide) functionality that can undergo several functional group interconversions.

One of the primary transformations is the reduction of the lactam carbonyl group . Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the amide to an amine, yielding the corresponding Cbz-protected piperazine. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the oxygen atom.

Another potential interconversion is the hydrolysis of the lactam amide bond . Under acidic or basic conditions, the cyclic amide can be hydrolyzed to open the ring and form the corresponding amino acid derivative. The stability of the Cbz (carboxybenzyl) protecting group should be considered, as it can be sensitive to harsh acidic or basic conditions.

The Cbz protecting group itself can be removed through hydrogenolysis . Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, cleaves the benzylic C-O bond of the carbamate, releasing the free amine and producing toluene and carbon dioxide as byproducts. This deprotection is a common strategy to liberate the N-1 nitrogen for further functionalization.

| Transformation | Reagents and Conditions | Product |

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH4) in an ethereal solvent (e.g., THF, diethyl ether) | Benzyl piperazine-1-carboxylate |

| Lactam Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | Ring-opened amino acid derivative |

| Cbz Deprotection | H2, Pd/C in a suitable solvent (e.g., ethanol, methanol) | 3-Oxopiperazine |

N-Alkylation and Acylation Reactions

The secondary amine nitrogen (N-4) of the piperazinone ring is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by treating this compound with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl tosylates, in the presence of a base. The choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., DMF, acetonitrile) can influence the reaction rate and yield.

N-Acylation introduces an acyl group onto the N-4 nitrogen. This is typically accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This reaction is useful for introducing a wide variety of functional groups and for the synthesis of peptide-like structures.

| Reaction | Reagent | Base | Product |

| N-Methylation | Methyl iodide (CH3I) | Potassium carbonate (K2CO3) | Benzyl 4-methyl-3-oxopiperazine-1-carboxylate |

| N-Benzylation | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Benzyl 4-benzyl-3-oxopiperazine-1-carboxylate |

| N-Acetylation | Acetic anhydride ((CH3CO)2O) | Triethylamine (Et3N) | Benzyl 4-acetyl-3-oxopiperazine-1-carboxylate |

| N-Benzoylation | Benzoyl chloride (PhCOCl) | Pyridine (B92270) | Benzyl 4-benzoyl-3-oxopiperazine-1-carboxylate |

Electrophilic and Nucleophilic Additions to the Ring System

The reactivity of the piperazinone ring towards electrophilic and nucleophilic additions is centered around the carbonyl group and the α-carbon positions.

Nucleophilic addition to the carbonyl group is a characteristic reaction of the lactam functionality. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl carbon to form a tetrahedral intermediate. Subsequent workup can lead to ring-opening or the formation of hemiaminals, depending on the reaction conditions and the stability of the intermediates.

Electrophilic additions to the piperazinone ring are less common due to the electron-withdrawing nature of the carbonyl and carbamate groups. However, deprotonation at the α-carbon (C-2) with a strong base can generate an enolate, which can then react with electrophiles. This approach allows for the introduction of substituents at the C-2 position.

Furthermore, if an α,β-unsaturated derivative of this compound is prepared, it can undergo conjugate (Michael) addition reactions. libretexts.orgnih.govlibretexts.org In this case, nucleophiles will preferentially add to the β-carbon of the unsaturated system. libretexts.org

Palladium-Mediated Derivatizations and Cross-Coupling Reactions

Palladium-catalyzed reactions offer powerful tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications is the α-arylation of the piperazinone ring . researchgate.netnih.gov By generating an enolate at the C-2 position using a suitable base, this intermediate can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to introduce an aryl group at the α-position.

If the benzyl group or the piperazinone ring is functionalized with a halide, it can participate in various palladium-catalyzed cross-coupling reactions, such as:

Sonogashira coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This would be applicable if a halogen atom is present on the aromatic ring of the benzyl group.

Buchwald-Hartwig amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While the N-4 nitrogen of the parent compound is already part of the ring, this reaction could be used to couple a halogenated derivative of the molecule with another amine.

| Reaction Type | Coupling Partner | Key Reagents | Potential Product |

| α-Arylation | Aryl bromide | Pd catalyst, phosphine ligand, base | Benzyl 2-aryl-3-oxopiperazine-1-carboxylate |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) salt, base | Derivative with an alkynyl substituent on the benzyl ring |

Chemo- and Regioselective Modifications

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity can be observed in reactions where one functional group reacts preferentially over another. For instance, the N-4 nitrogen is generally more nucleophilic than the lactam oxygen, leading to selective N-alkylation and N-acylation over O-alkylation or O-acylation under standard conditions. However, the choice of reagents and conditions can sometimes influence this selectivity. nih.govresearchgate.net

Regioselectivity is crucial when dealing with unsymmetrically substituted derivatives. For example, in the deprotection of a Cbz group in a molecule with multiple protecting groups, specific reagents can be chosen to selectively cleave the Cbz group while leaving others intact. nih.gov Similarly, in N-alkylation of related heterocyclic systems, the choice of base and solvent can influence the position of alkylation if there are multiple nucleophilic nitrogen atoms. beilstein-journals.org

In the context of palladium-catalyzed α-arylation, the reaction is highly regioselective for the position adjacent to the carbonyl group due to the formation of the enolate at that specific site.

Applications of Benzyl 3 Oxopiperazine 1 Carboxylate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

Benzyl (B1604629) 3-oxopiperazine-1-carboxylate serves as a crucial intermediate in the multi-step synthesis of complex molecular targets. pharmaffiliates.comvwr.com Its structure is uniquely equipped for this role, featuring a piperazinone core, which is a common motif in medicinally relevant compounds. The presence of a benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms provides stability and allows for controlled, stepwise reactions. This protecting group can be selectively removed under specific conditions, revealing a secondary amine that can undergo further functionalization. The lactam (cyclic amide) functionality within the ring offers another site for chemical modification, making the compound a strategic linchpin in synthetic pathways leading to intricate molecular architectures.

Utilization as a Versatile Building Block for Diverse Heterocycles

The primary application of Benzyl 3-oxopiperazine-1-carboxylate is as a heterocyclic building block. tcichemicals.comvwr.com Heterocyclic compounds are fundamental in drug discovery and materials science, and this reagent provides a reliable and commercially available starting point for creating a wide array of more complex structures. pharmaffiliates.com Its inherent structure allows chemists to introduce diversity at multiple positions, leading to libraries of novel compounds for biological screening and materials testing.

A significant application of this scaffold is in the stereoselective synthesis of chiral diazaheterocycles. Research has demonstrated that the nitrogen atom adjacent to the carbonyl group can be deprotonated and subsequently alkylated. This process can be controlled to produce gem-disubstituted heterocyclic systems, including five-, six-, and seven-membered rings, with a high degree of stereocontrol. These chiral building blocks are of considerable interest in medicinal chemistry, where stereochemistry often plays a critical role in a molecule's biological activity.

The structure of this compound is amenable to various modifications, enabling the construction of novel piperazine-based scaffolds. Beyond the alkylation mentioned previously, the core structure can be altered to explore new chemical space. For instance, related compounds such as benzyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate demonstrate how substituents can be introduced onto the carbon framework of the ring to create new chiral centers and structural analogues. nih.gov This flexibility allows chemists to systematically modify the piperazine (B1678402) core, tailoring its properties for specific applications in drug design and other areas of chemical research.

Precursor in the Development of Fine Chemicals and Specialized Reagents

Contributions to Chemical Compound Design

The compound makes a notable contribution to rational chemical compound design. vwr.com The piperazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds. By providing a stable and modifiable piperazinone core, this compound allows chemists to design and synthesize new molecules with precision. The predictable reactivity of the Cbz-protected amine and the lactam functionality enables a modular approach to building molecular libraries. This systematic exploration of the chemical space around the piperazine scaffold is essential for developing structure-activity relationships and optimizing lead compounds in drug discovery programs.

Investigation of Benzyl 3 Oxopiperazine 1 Carboxylate in Medicinal Chemistry and Biological Sciences

Exploration of Potential Biological Activity

The inherent structural features of the piperazinone ring system have prompted the use of Benzyl (B1604629) 3-oxopiperazine-1-carboxylate as a key intermediate in the synthesis of compounds with diverse biological activities. Researchers have utilized this scaffold to create more complex molecules targeting various pathological pathways.

The quest for effective antiviral agents has led researchers to explore novel chemical scaffolds, and Benzyl 3-oxopiperazine-1-carboxylate has emerged as a relevant precursor in this area. It has been instrumental in the synthesis of inhibitors targeting viral enzymes essential for replication. escholarship.org

Notably, this compound has been used as a starting material in the development of covalent inhibitors for the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2. escholarship.org Mpro is a cysteine protease that is critical for processing viral polyproteins, making it an attractive target for antiviral drugs. escholarship.org By utilizing the piperazinone core from this compound, medicinal chemists have been able to construct more complex, non-peptidic molecules designed to bind to the Mpro active site. escholarship.org While further optimization of these derivatives is needed to enhance their drug-like properties and cellular antiviral efficacy, the initial findings underscore the value of this scaffold as a foundational element for developing future pan-coronavirus inhibitors. escholarship.org

Chronic inflammation is a key component of numerous diseases, and the inhibition of pro-inflammatory signaling pathways is a major therapeutic goal. google.com.pg this compound has been employed in the synthesis of compounds designed to modulate these pathways. google.com.pggoogle.com

Specifically, it has been listed as a reactant in the creation of tricyclic compounds that function as inhibitors of IκB kinase (IKK). google.com The IKK complex plays a pivotal role in the activation of the transcription factor Nuclear Factor-κB (NF-κB), which controls the expression of many pro-inflammatory genes, including cytokines like TNF-α. google.com.pg By serving as a structural component in the synthesis of these IKK inhibitors, this compound contributes to the development of potential treatments for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. google.com.pggoogle.com

The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antibacterial agents with novel mechanisms of action. caltech.edu Research in this field has included the synthesis and evaluation of piperazine (B1678402) derivatives, for which this compound is a valuable precursor. scribd.com

Studies have focused on creating novel piperazine-containing compounds and assessing their activity against Mtb. scribd.com The piperazine motif is a well-established pharmacophore in various therapeutic areas, and its incorporation into new molecular frameworks is a common strategy in anti-tuberculosis drug discovery. Research has highlighted the synthesis of piperazine derivatives, originating from precursors like this compound, as potential inhibitors of Mycobacterium tuberculosis. scribd.com

Role in Drug Discovery and Lead Compound Development

This compound is a quintessential example of a versatile intermediate in drug discovery. nbinno.comsmolecule.com Its utility is not as a final drug product but as a foundational scaffold that allows for the systematic construction of diverse chemical libraries. Medicinal chemists utilize it to introduce the piperazinone moiety into larger molecules, a structure known for its favorable pharmacological properties. nbinno.comchemimpex.com

The compound serves as a key building block in fragment-based drug discovery and lead optimization. bham.ac.uk For instance, it was part of a fragment library screened for activity against the oncogenic protein tyrosine phosphatase SHP2. bham.ac.uk Furthermore, its application extends to the development of complex therapeutic modalities like Deubiquitinase-Targeting Chimeras (DUBTACs). nih.gov In this context, the piperazinone core, derived from this compound, was part of the preliminary structure-activity relationship exploration for developing recruiters of the deubiquitinase OTUB1, a platform for targeted protein stabilization. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a potent and selective drug candidate. While SAR studies are not performed on this compound itself, they are extensively conducted on the derivatives synthesized from it.

In the development of covalent inhibitors and induced proximity modalities, preliminary SAR exploration has been performed on the piperazinone core derived from this starting material. nih.gov For example, in the optimization of recruiters for the OTUB1 deubiquitinase, modifications to the piperazinone scaffold were explored. It was found that dimethyl and methyl piperazinone substitutions could maintain potency against the target enzyme. nih.gov Similarly, in the pursuit of pan-coronavirus Mpro inhibitors, the synthesis of various pyrazoline derivatives bearing different substituents allows for a systematic exploration of SAR, with the goal of improving potency and selectivity. escholarship.orgescholarship.org These studies help elucidate which structural modifications to the core scaffold enhance biological activity.

| Derivative Class | Target | Key SAR Finding | Reference |

| Piperazinone-based DUBTACs | OTUB1 | Dimethyl and methyl substitutions on the piperazinone core maintained potency. | nih.gov |

| Pyrazoline-based Inhibitors | Coronavirus Mpro | Modular synthesis enabled expedient exploration of SAR to yield nanomolar potency. | escholarship.orgescholarship.org |

Rational Design of Therapeutics Incorporating the this compound Moiety

Rational drug design leverages the structural understanding of a biological target to create new therapeutics. This compound provides a reliable and versatile scaffold for this design process, particularly in creating inhibitors for well-characterized enzymes. escholarship.org

A prime example is its use in designing inhibitors for the coronavirus Mpro. escholarship.org Knowledge of the Mpro's three-dimensional structure and the location of its catalytic cysteine residue allows for the structure-guided design of molecules that can covalently bind to and inhibit the enzyme. escholarship.org this compound serves as a starting point for the synthesis of these rationally designed molecules, providing a rigid core to which other chemical fragments and reactive groups (warheads) can be attached. escholarship.orgescholarship.org This approach, which combines structural biology with synthetic chemistry, represents a powerful strategy for developing novel and highly specific therapeutic agents. The use of this building block facilitates the creation of libraries of compounds for screening and optimization, accelerating the path from initial concept to a potential clinical candidate. escholarship.org

Pharmacological Profiling and Mechanistic Biology Studies

Investigations into the direct pharmacological profile and specific mechanism of action of this compound itself are limited in publicly available scientific literature. The primary role of this compound, as established in numerous studies, is that of a key chemical intermediate and a structural scaffold used in the synthesis of more complex, pharmacologically active molecules. Its utility lies in its bifunctional nature, possessing a reactive secondary amine within the piperazinone ring and a carbobenzyloxy (Cbz) protecting group, which allows for sequential and controlled chemical modifications.

While direct biological activity data for this compound is not extensively documented, its foundational structure, the piperazine ring, is a well-established pharmacophore present in a multitude of clinically significant drugs. nih.govijrrjournal.comnih.gov The piperazine moiety is known to interact with various biological targets, particularly neurotransmitter receptors in the central nervous system. nih.govijrrjournal.com Derivatives of piperazine have been developed as antipsychotic, antidepressant, and anxiolytic agents. nih.gov

The research findings related to this compound are therefore primarily contextual, focusing on its application in the development of novel therapeutic agents. Mechanistic studies are performed on the final compounds synthesized from this precursor, rather than on the precursor itself.

Detailed Research Findings:

Several areas of research highlight the importance of this compound as a starting material for molecules with significant pharmacological potential:

Fragment-Based Screening for SHP2 Inhibitors: The compound was included in a fragment-based screening library aimed at identifying inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), an oncogenic protein. bham.ac.uk This indicates its utility as a core scaffold that can be elaborated upon to develop potent and selective enzyme inhibitors. The thesis describing this work focused on the discovery of novel chemical scaffolds for SHP2 inhibition, for which this compound served as a chemical precursor. bham.ac.uk

Synthesis of Deubiquitinase-Targeting Chimeras (DUBTACs): Research into targeted protein stabilization has utilized this compound as a reagent in the multi-step synthesis of DUBTACs. nih.gov These are bifunctional molecules designed to recruit a deubiquitinase enzyme to a specific protein target, thereby preventing its degradation. The mechanism of action of the resulting DUBTAC, not the initial carboxylate, involves hijacking the ubiquitin-proteasome system for therapeutic benefit. nih.gov

Development of Novel Antipsychotics: The piperazine or piperidine (B6355638) amide scaffold is a key feature in the development of multi-target antipsychotics. Research in this area focuses on creating derivatives that exhibit high affinity for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors while minimizing off-target effects. researchgate.net this compound provides a robust framework for synthesizing such derivatives.

Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Piperazine derivatives have been investigated as inhibitors of cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The development of such inhibitors is a strategy for treating neurological disorders. The core structure provided by this compound is suitable for modification to achieve potent inhibition of these enzymes. nih.gov

The following table summarizes the classes of pharmacologically active compounds that have been synthesized using this compound and their intended biological mechanisms.

| Class of Derived Compound | Biological Target/Mechanism of Action |

| SHP2 Inhibitors | Inhibition of the SHP2 protein tyrosine phosphatase, a key node in oncogenic signaling pathways. |

| Deubiquitinase-Targeting Chimeras (DUBTACs) | Recruitment of deubiquitinase enzymes to specific protein targets to induce their stabilization. |

| Multi-Target Antipsychotics | Modulation of dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors for the treatment of psychosis. |

| Cholinesterase Inhibitors | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels. |

Mechanistic Elucidation and Computational Approaches in the Study of Benzyl 3 Oxopiperazine 1 Carboxylate

Reaction Mechanism Investigations for Key Transformations

The synthesis of the piperazine (B1678402) ring, a privileged scaffold in medicinal chemistry, can be achieved through various transformations, with reaction mechanisms often elucidated through experimental and computational studies. rsc.orgrsc.org Key synthetic strategies applicable to oxopiperazines involve cyclization reactions.

One general and powerful approach is the reductive cyclization of dioximes. The proposed mechanism for this transformation involves several key steps:

Catalytic Hydrogenolysis : The process begins with the catalytic hydrogenolysis of the two N-O bonds in a bis(oximinoalkyl)amine intermediate. This reduction is typically performed using heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni). nih.gov

Diimine Formation : This hydrogenolysis leads to the formation of a diimine intermediate (I-1). nih.gov

Intramolecular Cyclization : The diimine intermediate undergoes spontaneous intramolecular cyclization to form a dihydropyrazine (B8608421) species (I-2). nih.gov

Reduction and Elimination : Subsequent hydrogenation of the C=N bond in the dihydropyrazine, followed by the elimination of ammonia (B1221849) and a final reduction step, affords the saturated piperazine ring. nih.gov

Another relevant mechanistic pathway involves the photoredox-catalyzed C–H functionalization of piperazines. While often used for C-2 arylation, the underlying principles are informative. The mechanism typically proceeds via a single-electron transfer (SET) process. mdpi.com For instance, an Iridium-based photocatalyst, upon excitation by light, can oxidize the piperazine nitrogen to form an amine radical cation. Subsequent deprotonation at the alpha-position generates an α-aminyl radical, which can then engage in various coupling reactions. mdpi.com

Manganese(III) acetate-mediated radical cyclization offers another route. In this mechanism, the oxidation of a 1,3-dicarbonyl compound by Mn(OAc)₃ generates a radical. This radical adds to an unsaturated bond within a precursor molecule, leading to an intermediate radical that is stabilized by an adjacent aromatic ring. This intermediate can then undergo further oxidation to a carbocation, followed by intramolecular cyclization to form a dihydrofuran ring fused or substituted with the piperazine moiety. nih.gov The stability of the radical intermediates is a key factor directing the regioselectivity of the cyclization. nih.gov

Stereochemical Outcomes and Chiral Induction Mechanisms

Achieving stereocontrol in the synthesis of substituted piperazines is a significant challenge, often addressed through asymmetric catalysis. The synthesis of chiral piperazin-2-ones, which are structurally analogous to Benzyl (B1604629) 3-oxopiperazine-1-carboxylate, has been successfully demonstrated using palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn

In this transformation, a dynamic kinetic resolution is involved. The pyrazin-2-ol substrate exists in tautomeric equilibrium with 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The asymmetric hydrogenation of the two imine functionalities in these intermediates leads to the formation of the chiral piperazin-2-one (B30754). dicp.ac.cn The stereochemical outcome is dictated by the chiral ligand coordinated to the palladium catalyst. Chiral diphosphine ligands, such as (R)-TolBINAP, are effective in creating a chiral environment around the metal center, forcing the hydrogen to add to one face of the substrate preferentially. This results in high enantioselectivity (ee) and diastereoselectivity (dr). dicp.ac.cn

The predominant formation of specific stereoisomers in other reactions, such as the reductive cyclization of dioximes, can also be explained mechanistically. For example, the observed preference for 2,6-cis isomers is attributed to the addition of dihydrogen from the less sterically hindered face of a dihydropyrazine intermediate, opposite to an existing substituent. nih.gov

The following table summarizes representative catalyst systems used in asymmetric syntheses of related heterocyclic compounds, highlighting the importance of the chiral ligand in achieving high stereoselectivity.

| Catalyst System | Reaction Type | Substrate Class | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Pd(OCOCF₃)₂ / (R)-TolBINAP | Asymmetric Hydrogenation | Pyrazin-2-ols | up to 90% | >20:1 | dicp.ac.cn |

| Ir(ppy)₃ | Photoredox C-H Arylation | Piperazines | N/A | N/A | mdpi.com |

| Pd/C or Ra-Ni | Reductive Cyclization | Dioximes | N/A | Predominantly cis | nih.gov |

Computational Chemistry Studies on Molecular Interactions

Computational chemistry provides invaluable tools for understanding the structure and reactivity of molecules like Benzyl 3-oxopiperazine-1-carboxylate at an atomic level.

The piperazine ring is not planar and typically adopts a chair conformation, similar to cyclohexane. rsc.orgnih.gov For N-acylated piperazines like this compound, the conformational behavior is complex. It is influenced by two main phenomena: the ring inversion of the piperazine chair and the restricted rotation around the N-C(O) amide bond due to its partial double-bond character. rsc.org

This restricted rotation results in the existence of different rotamers (conformers). rsc.orgrsc.org Temperature-dependent NMR spectroscopy has been used to study this behavior in N-benzoylated piperazines. At room temperature, multiple signals are often observed in the ¹H NMR spectrum, which coalesce at higher temperatures as the rate of interconversion increases. rsc.org These studies allow for the calculation of activation energy barriers (ΔG‡) for both the amide bond rotation and the piperazine ring inversion. rsc.org

Computational methods, such as molecular docking and molecular dynamics, are used to analyze the conformational flexibility of piperazine derivatives and predict their most stable conformations, which is crucial for understanding their interaction with biological targets. nih.govnih.gov These studies suggest that the flexibility of the piperazine ring can be more important for biological activity than previously assumed. nih.gov

| Conformational Process | Molecule Class | Calculated Activation Energy (ΔG‡) | Experimental Method | Reference |

|---|---|---|---|---|

| Amide Bond Rotation | N-Benzoylated Piperazines | 56 - 80 kJ mol⁻¹ | Temperature-dependent ¹H NMR | rsc.org |

| Piperazine Ring Inversion | N-Benzoylated Piperazines | Generally lower than amide rotation | Temperature-dependent ¹H NMR | rsc.org |

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the lowest energy pathway, the most likely reaction mechanism can be determined.

For the synthesis of piperazines, computational studies can elucidate complex reaction cascades. For example, in the silver-catalyzed [3 + 2] annulation reaction between 2H-azirines and ylides to form pyrroles, a related nitrogen heterocycle synthesis, a plausible catalytic cycle was proposed based on identifying key intermediates. acs.org The proposed pathway involved nucleophilic addition, ring-opening of the azirine, intramolecular nucleophilic addition to form a new ring, and subsequent isomerization. acs.org

Similarly, for the formation of the piperazine ring, calculations can model the energetics of the cyclization step, the reduction of imine intermediates, and the influence of catalysts and substituents on the activation barriers for each step. This allows for a rational understanding of why certain reaction conditions are successful and provides a predictive framework for optimizing the synthesis.

Ligand Design and Catalyst Optimization in Asymmetric Synthesis

The development of effective catalysts is central to modern organic synthesis, particularly for asymmetric reactions. For a long time, C₂-symmetric ligands, where the ligand possesses a twofold axis of rotational symmetry, dominated the field of asymmetric catalysis. nih.gov Ligands like DIOP and DiPAMP were foundational in this area. nih.gov

More recently, nonsymmetrical modular ligands, such as P,N-ligands (e.g., PHOX ligands), have proven highly effective and, in many cases, superior to their symmetric counterparts. nih.gov The modular nature of these ligands allows for the systematic and independent tuning of both steric and electronic properties at the two different coordination sites, facilitating rapid catalyst optimization for a specific transformation. nih.gov

In the context of piperazine synthesis, catalyst optimization has been explored across various reaction types:

Hydrogenation Catalysts : For the synthesis of chiral piperazin-2-ones, optimization involved screening different palladium precursors and chiral phosphine (B1218219) ligands, with the combination of Pd(OCOCF₃)₂ and (R)-TolBINAP under acidic conditions proving optimal. dicp.ac.cn

Photoredox Catalysts : In C-H functionalization reactions, optimization has led to the use of iridium-based catalysts like Ir(ppy)₃ and even purely organic photocatalysts such as carbazolyl dicyanobenzene (4CzIPN), offering a greener approach. mdpi.com

Amination Catalysts : For the industrial synthesis of piperazine from raw materials like ethylene (B1197577) glycol, catalyst screening identified Ni-Cu bimetallic composites on zeolite supports as highly selective. researchgate.net Further optimization involves adjusting reaction parameters like temperature, pressure, and reactant ratios to maximize yield and selectivity. researchgate.netresearchgate.net

The design of these catalysts often involves rigidifying the ligand scaffold, for instance, by incorporating pyridine (B92270) or piperazine moieties into macrocyclic structures, which can enhance the stability and reactivity of the resulting metal complexes. nih.gov

Analytical Techniques for Structural and Purity Assessment in Research Contexts

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular architecture of Benzyl (B1604629) 3-oxopiperazine-1-carboxylate, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of Benzyl 3-oxopiperazine-1-carboxylate. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons of the benzyl group and the piperazine (B1678402) ring exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region. The benzylic protons (CH₂) adjacent to the ester oxygen show a singlet, while the protons on the piperazine ring give rise to distinct signals corresponding to their specific chemical environments.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the ester and the amide functionalities are readily identified by their characteristic downfield shifts. The aromatic carbons of the benzyl group, as well as the aliphatic carbons of the piperazine ring, also resonate at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~7.35 | (m, 5H, Ar-H) |

| ¹H | ~5.15 | (s, 2H, O-CH₂-Ph) |

| ¹H | ~4.10 | (s, 2H, piperazine ring) |

| ¹H | ~3.60 | (t, 2H, piperazine ring) |

| ¹H | ~3.30 | (t, 2H, piperazine ring) |

| ¹³C | ~169.0 | (C=O, amide) |

| ¹³C | ~155.0 | (C=O, carbamate) |

| ¹³C | ~136.0 | (Ar-C) |

| ¹³C | ~128.5 | (Ar-CH) |

| ¹³C | ~128.0 | (Ar-CH) |

| ¹³C | ~67.5 | (O-CH₂-Ph) |

| ¹³C | ~49.0 | (piperazine ring CH₂) |

| ¹³C | ~45.0 | (piperazine ring CH₂) |

| ¹³C | ~42.0 | (piperazine ring CH₂) |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of the compound is C₁₂H₁₄N₂O₃, corresponding to a molecular weight of approximately 234.25 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Common fragmentation patterns for piperazine derivatives often involve cleavage of the bonds within the piperazine ring and the loss of side chains. researchgate.netxml-journal.net For this compound, key fragmentation pathways could include the loss of the benzyl group, cleavage of the carbamate moiety, and fragmentation of the piperazine ring itself. The identification of these fragment ions helps to corroborate the proposed structure.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol nih.gov |

| Exact Mass | 234.1004 Da nih.gov |

| Common Fragment Ions (m/z) | Possible Structure |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 108 | [C₇H₈O]⁺ (Benzyl alcohol ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. scribd.comresearchgate.net The spectra reveal characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.

The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretching of the amide group, typically around 1650-1680 cm⁻¹. Another strong carbonyl absorption for the carbamate group is expected in the range of 1690-1730 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the C-O stretching of the ester group will also give rise to characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring stretching vibrations of the benzyl group are typically strong in the Raman spectrum. A study combining experimental FT-IR and FT-Raman spectroscopy with density functional theory (DFT) calculations has been conducted to analyze the vibrational modes of this compound. scribd.comresearchgate.net

Table 3: Principal Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (amide) | 3200-3400 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2950 | IR, Raman |

| C=O Stretch (Carbamate) | 1690-1730 | IR |

| C=O Stretch (Amide) | 1650-1680 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1200-1350 | IR |

Chromatographic Separation and Purity Determination

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound with high accuracy and precision. Commercial suppliers often specify a purity of greater than 98.0% as determined by HPLC. tcichemicals.com

A typical HPLC analysis would employ a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic benzyl group exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic parameter, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity Specification | >98.0% tcichemicals.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring reaction progress, identifying fractions during purification, and providing a preliminary assessment of purity.

For the analysis of this compound, a silica gel plate is commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol). The choice of solvent system is crucial to achieve good separation, with the goal of obtaining a retention factor (Rf) value that is neither too high nor too low, ideally between 0.2 and 0.8. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spot can be achieved under UV light (due to the UV-active benzyl group) or by using staining reagents.

Table 5: General TLC Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Ethyl Acetate/Hexane) |

| Visualization | UV light (254 nm) or chemical staining |

| Rf Value | Dependent on the specific mobile phase composition |

Elemental Analysis for Compositional Verification

Elemental analysis of organic compounds, often referred to as CHN analysis, typically involves the combustion of a small, precisely weighed sample. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen gas—are collected and measured to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N), respectively. The oxygen (O) percentage is commonly determined by difference.

The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₂H₁₄N₂O₃) and the atomic weights of its constituent atoms. These theoretical values serve as the benchmark against which experimentally obtained data are compared. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the compound.

While specific experimental data from research literature is not always publicly accessible, the synthesis of this compound has been described in scholarly work, such as the methodologies developed by the research group of R.A. Batey. Such syntheses are invariably accompanied by rigorous characterization, including elemental analysis, to validate the final product.

The expected results from an elemental analysis of a pure sample of this compound are detailed below.

Compositional Data for this compound

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 61.53% |

| Hydrogen | H | 6.02% |

| Nitrogen | N | 11.96% |

| Oxygen | O | 20.49% |

This table presents the calculated theoretical elemental composition of this compound based on its molecular formula, C₁₂H₁₄N₂O₃.

In a research context, a laboratory report would present these theoretical values alongside the "found" or experimental values. For instance: Anal. Calcd. for C₁₂H₁₄N₂O₃: C, 61.53; H, 6.02; N, 11.96. Found: C, 61.XX; H, 6.XX; N, 11.XX. The close alignment of the "Found" and "Calcd." values would confirm the elemental integrity of the synthesized molecule.

Future Research Directions and Emerging Paradigms for Benzyl 3 Oxopiperazine 1 Carboxylate

Development of Novel Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives, including benzyl (B1604629) 3-oxopiperazine-1-carboxylate, is a dynamic area of research. nih.gov Scientists are continuously exploring more efficient and environmentally friendly methods for their preparation. researchgate.netmdpi.com

One established approach involves the cyclization of appropriate precursors. For instance, the reaction of N-benzyl glycine (B1666218) ethyl ester with 4-halo-ethyl butyrate, followed by cyclization, yields N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, a related piperidone structure. google.com Another method describes the synthesis of 2-phenylpiperazine (B1584378) by reacting bromo-phenyl-acetic acid ethyl ester with ethylenediamine (B42938) to form 3-phenyl-piperazin-2-one, which is then reduced. researchgate.net

Modern synthetic strategies focus on improving yield, purity, and reducing the environmental impact. google.comgoogle.com These include palladium-catalyzed reactions and multi-component reactions that allow for the construction of complex piperazine-containing scaffolds in a single step. researchgate.netresearchgate.net The development of such novel methodologies is crucial for the large-scale and cost-effective production of these valuable compounds. google.com

Expansion of Applications in Catalysis and Materials Science

The unique structural and chemical properties of piperazine derivatives make them promising candidates for applications beyond pharmaceuticals. rsc.org The nitrogen atoms in the piperazine ring can coordinate with metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs). rsc.orgwikipedia.org These materials have potential applications in catalysis, gas storage, and separation technologies.

Furthermore, piperazine-based polymers are being investigated for their antimicrobial properties. nih.gov These polymers can be designed to have a positive charge, which allows them to interact with and disrupt the negatively charged cell walls of microbes, leading to cell death. nih.gov Such materials could find use in antimicrobial coatings, water purification systems, and biomedical devices. nih.gov The versatility of the piperazine scaffold opens up avenues for the design of new functional materials with tailored properties. rsc.org

Advanced Drug Design Leveraging the Piperazinone Scaffold

The piperazinone scaffold is a cornerstone in the design of new therapeutic agents. nih.govnih.gov Its structural rigidity and the presence of hydrogen bond donors and acceptors contribute to its ability to bind to various biological targets with high affinity and specificity. nih.govnih.gov This has led to the development of piperazine-containing drugs for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.netthieme-connect.com

Recent drug design efforts have focused on modifying the piperazinone core to optimize pharmacokinetic and pharmacodynamic properties. nih.gov For example, introducing different substituents on the piperazine ring can modulate a compound's solubility, metabolic stability, and target selectivity. researchgate.netthieme-connect.com Structure-activity relationship (SAR) studies are crucial in guiding these modifications to enhance therapeutic efficacy and minimize off-target effects. researchgate.netnih.gov The ongoing exploration of the piperazinone scaffold in drug discovery is expected to yield novel and improved treatments for numerous medical conditions. chegg.comchegg.comgoogle.com

Interdisciplinary Research Integrating Chemical Biology and Pharmacology

The study of benzyl 3-oxopiperazine-1-carboxylate and its derivatives is inherently interdisciplinary, bridging chemical synthesis with biological and pharmacological evaluation. researchgate.netresearchgate.net Chemical biologists and pharmacologists work in tandem to understand how these compounds interact with biological systems at the molecular level. nih.gov

This collaborative approach involves synthesizing novel derivatives and then screening them for activity against specific biological targets, such as enzymes and receptors. nih.govacs.org For instance, piperazine derivatives have been investigated as inhibitors of tubulin polymerization in cancer cells and as modulators of fatty acid amide hydrolase (FAAH) for the treatment of pain and anxiety. google.comrsc.org Understanding the mechanism of action of these compounds is critical for their development as therapeutic agents. researchgate.net This synergy between chemistry and biology is essential for translating basic scientific discoveries into clinical applications.

Patent Landscape Analysis and Intellectual Property Considerations

The significant therapeutic potential of piperazine derivatives is reflected in the extensive patent literature surrounding their synthesis and application. google.comgoogle.comgoogle.comgoogle.com A thorough analysis of the patent landscape is crucial for researchers and pharmaceutical companies to navigate the intellectual property space and identify opportunities for innovation.

Patents in this area cover novel synthetic methods, new chemical entities based on the piperazinone scaffold, and their use in treating various diseases. google.comgoogle.comgoogle.com For example, patents have been granted for oxopiperazine derivatives for the treatment of pain and epilepsy, and for processes to synthesize piperazine-piperidine compounds as 5-HT1A receptor binding agents. google.comgoogle.com As research in this field continues to advance, a strategic approach to intellectual property will be essential for protecting novel discoveries and facilitating their commercialization.

Q & A

Q. What are the common synthetic routes for Benzyl 3-oxopiperazine-1-carboxylate?

this compound is frequently synthesized via carbamate protection of 3-oxopiperazine using benzyl chloroformate under basic conditions. Advanced applications include its use as a precursor in enantioselective amination reactions. For example, iridium-catalyzed allylic amination reactions employ this compound in DMF at 50°C, yielding chiral derivatives with high enantiomeric excess (e.g., 94% ee) . Purification typically involves flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) to isolate products as crystalline powders or oils .

Q. What characterization techniques are used to confirm the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., benzyl ester, piperazinone ring) .

- HPLC : Purity is validated via ≥98.0% HPLC analysis, with chromatograms confirming absence of unreacted starting materials .

- Melting point analysis : Reported values range from 112–115°C to 119°C, depending on crystallization conditions .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (234.26 g/mol) and fragmentation patterns .

Q. What safety precautions are recommended when handling this compound?

- Personal protective equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust .

- Spill management : Collect spills in sealed containers and clean contaminated surfaces with ethanol/water mixtures .

- Storage : Keep in inert atmospheres (e.g., argon) at room temperature, away from oxidizers .

Advanced Research Questions

Q. How is this compound utilized in enantioselective synthesis reactions?

This compound serves as a chiral building block in iridium-catalyzed allylic amination. For example, reactions with allylic acetates in DMF at 50°C yield enantiomerically enriched products (e.g., 64–80% yield, 94% ee). Stereochemical outcomes are analyzed via supercritical fluid chromatography (SFC) and polarimetry ([α] = +19.4) . The piperazinone ring’s rigidity enhances stereocontrol during transition-state formation .

Q. What methodologies are employed to analyze reaction intermediates when using this compound as a precursor?

- Thin-layer chromatography (TLC) : Monitors reaction progress using heptane:isopropyl acetate gradients (R = 0.42 in 1:1 ratio) .

- FTIR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm) and amide bands to track intermediate formation .

- Isotopic labeling : Deuterated solvents (e.g., DMF-d) help trace hydrogen/deuterium exchange in mechanistic studies .

Q. How can researchers resolve discrepancies in reported physical properties of this compound across different studies?

Discrepancies in melting points (e.g., 112–115°C vs. 119°C) may arise from polymorphic forms or impurities. To address this:

- Differential scanning calorimetry (DSC) : Differentiates polymorphs by analyzing thermal transitions .

- Recrystallization optimization : Vary solvents (e.g., ethyl acetate vs. hexane) to isolate pure crystalline forms .

- Elemental analysis : Confirm stoichiometric purity (CHNO) to rule out hydrate/anhydrate differences .

Methodological Considerations for Data Contradictions

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm assignments .

- Batch-to-batch analysis : Use LC-MS to detect trace impurities from synthetic routes (e.g., residual benzyl chloride) .

- Collaborative studies : Replicate experiments across labs to verify reproducibility of catalytic yields or enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.